molecular formula C17H20BrN3O4 B13728131 (S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

(S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Cat. No.: B13728131
M. Wt: 410.3 g/mol
InChI Key: NEAFKSWNKVOOBK-AWEZNQCLSA-N
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Description

(S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated cyanophenyl group and a tert-butoxy-carbonyl protected carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamine precursors.

    Introduction of the Brominated Cyanophenyl Group: This step involves the bromination of a cyanophenyl precursor, followed by its attachment to the piperazine ring through nucleophilic substitution.

    Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxy-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the brominated cyanophenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

(S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(5-Chloro-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
  • (S)-4-(5-Fluoro-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
  • (S)-4-(5-Methyl-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Uniqueness

(S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of the brominated cyanophenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H20BrN3O4

Molecular Weight

410.3 g/mol

IUPAC Name

(2S)-4-(5-bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H20BrN3O4/c1-17(2,3)25-16(24)21-7-6-20(10-14(21)15(22)23)13-8-12(18)5-4-11(13)9-19/h4-5,8,14H,6-7,10H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

NEAFKSWNKVOOBK-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)Br)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

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